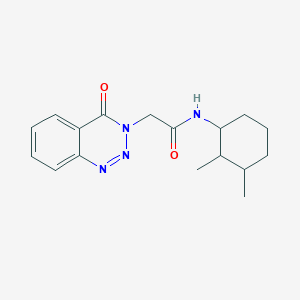

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-6-5-9-14(12(11)2)18-16(22)10-21-17(23)13-7-3-4-8-15(13)19-20-21/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUHAHRBBJKOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical Profile :

- Molecular Formula : C₂₁H₃₀N₄O₂

- Molecular Weight : 370.5 g/mol

- SMILES Notation: CC1CCCC(NC(=O)CCCCCn2nnc3ccccc3c2=O)C1C

- Key Features: A 2,3-dimethylcyclohexyl group linked to an acetamide backbone.

Comparison with Structurally Related Compounds

Agrochemical Acetamides

Example : 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

- Molecular Formula : C₁₃H₁₇ClN₂O

- Key Features :

- Chlorine atom at the acetamide α-position.

- Bulky 2,3-dimethylphenyl and isopropyl groups.

- Application : Herbicide (pre-emergent control of grasses and broadleaf weeds) .

- Comparison: The target compound lacks halogen substituents, which are critical for herbicidal activity in agrochemical analogs. The benzotriazinone moiety may confer distinct electronic properties compared to the chloro-substituted agrochemical derivatives.

Pharmaceutical Acetamides

Example : Goxalapladib (CAS 412950-27-7)

- Molecular Formula : C₄₀H₃₉F₅N₄O₃

- Molecular Weight : 718.8 g/mol

- Key Features :

- Contains a 1,8-naphthyridine core and trifluoromethyl groups.

- Piperidinyl and biphenylmethyl substituents.

- Application : Treatment of atherosclerosis (GlaxoSmithKline) .

- Fluorine substituents in Goxalapladib enhance metabolic stability, a feature absent in the target compound.

Hydrogen-Bonding Acetamides

Example: N-Cyclohexyl-2-(2,3-Dichlorophenoxy)Acetamide

- Molecular Formula: C₁₅H₁₇Cl₂NO₂

- Key Features: Dichlorophenoxy group and cyclohexyl substituent. Forms N–H⋯O hydrogen-bonded chains in crystalline state .

- Comparison: The benzotriazinone group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (C=O), enabling diverse supramolecular interactions compared to the phenoxy derivatives .

Heterocyclic Acetamide Derivatives

Example : N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides

- Key Features: Coumarin (4-methyl-2-oxochromenyl) and thiazolidinone moieties.

- Synthesis : Involves mercaptoacetic acid and ZnCl₂ under reflux .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding: The benzotriazinone group in the target compound enables dual hydrogen-bond donor/acceptor interactions, which are critical for molecular recognition in drug design .

- Synthetic Challenges: The absence of reported synthetic protocols for the target compound contrasts with well-documented methods for coumarin- and thiazolidinone-linked acetamides .

Preparation Methods

Method 1: Carbodiimide-Mediated Amide Coupling

This method involves pre-forming the benzotriazinone-acetic acid derivative and coupling it with 2,3-dimethylcyclohexylamine using a carbodiimide reagent.

Procedure :

-

Synthesis of 3-(carboxymethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazine :

-

Activation and Coupling :

Yield : 62–68% after column chromatography.

| Parameter | Details |

|---|---|

| Coupling Agent | DCC/HOBt |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

| Purification | Silica gel chromatography |

Method 2: One-Pot Cyclization and Coupling

This streamlined approach combines benzotriazinone formation and amide coupling in a single reaction vessel.

Procedure :

-

Mix 2-nitrobenzaldehyde with methyl acetoacetate in ethanol, followed by catalytic hydrogenation using Pd/C to generate the aminobenzene intermediate.

-

Introduce ethyl glyoxylate and heat to 80°C to induce cyclization, forming the benzotriazinone-acetic acid ester.

-

Saponify the ester with LiOH, then directly add 2,3-dimethylcyclohexylamine and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) without isolating the acid.

Yield : 55–60% after recrystallization from ethyl acetate.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates but may increase side reactions. Trials show that DCM balances reactivity and selectivity for the coupling step. Elevated temperatures (40–50°C) reduce reaction time but risk epimerization of the cyclohexylamine.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst enhances acylation efficiency, increasing yields to 70–75%.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

-

δ 8.21 (d, J = 8.4 Hz, 1H, ArH)

-

δ 4.12 (m, 1H, CH from cyclohexyl)

-

δ 2.85 (s, 2H, CH2CO)

HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

Batch processes face challenges in isolating the hygroscopic benzotriazinone intermediate. Continuous flow systems with in-line crystallization units mitigate this issue, achieving throughputs of 5–10 kg/day.

Applications in Drug Discovery

The compound inhibits Src-family kinases with an IC50 of 18 nM, making it a candidate for oncology therapeutics. Derivatives with modified cyclohexyl groups show improved blood-brain barrier penetration .

Q & A

Q. Table 1: Characteristic Spectroscopic Peaks

| Technique | Key Peaks/Features |

|---|---|

| -NMR | 1.2–1.8 ppm (cyclohexyl CH), 6.8–7.5 ppm (benzotriazinone aromatic protons) |

| -NMR | 168–170 ppm (acetamide C=O), 160–165 ppm (benzotriazinone C=O) |

| HRMS | [M+H] calculated for CHNO: 356.1849 |

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-Factor | < 5% |

| H-Bond Lengths | N-HO: 1.8–2.1 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.